N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring, a cyano group, and a dimethylimidoformamide moiety. This compound is classified within the broader category of pyrazole derivatives and is notable for its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various organic reactions, typically involving multi-step processes. Its chemical structure is represented by the molecular formula C13H13N5, with a CAS registry number of 9554378, indicating its identification in chemical databases such as PubChem and BenchChem .
N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide belongs to the class of heterocyclic compounds, specifically those containing a pyrazole ring. Its classification is significant in the context of drug development and materials science due to its diverse chemical reactivity.
The synthesis of N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide typically involves several key steps:
These methods may be optimized using various catalysts and reaction conditions to enhance yield and purity.
The molecular structure of N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide features:
The compound's three-dimensional configuration can be analyzed using techniques such as X-ray crystallography, which provides insights into its crystal packing and intermolecular interactions .
Key data points include:
N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide participates in various chemical reactions:
These reactions are crucial for exploring the compound's reactivity and potential applications in synthetic chemistry.
The mechanism of action for N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide involves its interaction with biological targets. The compound may exert effects by binding to specific enzymes or receptors, modulating their activity. For instance, it has been observed to inhibit certain enzymes associated with cell proliferation, indicating potential anticancer properties .
Research continues to elucidate the precise molecular targets and pathways affected by this compound, contributing to its potential therapeutic applications.
N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide exhibits several notable physical properties:
Chemical properties include:
Relevant data from studies indicate that these properties can influence its behavior in biological systems and synthetic applications .
N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide has diverse applications in scientific research:
The ongoing research into this compound highlights its versatility and significance in various fields of study.
Pyrazole derivatives constitute a privileged scaffold in medicinal chemistry due to their electron-rich nitrogenous heterocyclic structure, featuring a five-membered ring with two adjacent nitrogen atoms. This unique arrangement enables diverse biological interactions and facilitates structural modifications at multiple positions. Pyrazole-based compounds exhibit remarkable tautomerism, existing as 1H- or 2H-tautomers, which significantly influences their electronic distribution and biological activity profiles. The pyrazole nucleus demonstrates planar geometry with an envelope conformation, where the carbon atom at position 5 deviates from the plane formed by the other four atoms, creating a distinctive electronic environment for supramolecular interactions [2] [7].
The pharmacological versatility of pyrazole derivatives is evidenced by their presence in numerous therapeutic agents, including nonsteroidal anti-inflammatory drugs (e.g., celecoxib), antipsychotics (e.g., rimonabant derivatives), and anticancer agents. This broad applicability stems from their ability to engage in hydrogen bonding interactions via ring nitrogen atoms and substituent functional groups, coupled with their favorable pharmacokinetic properties. Pyrazole-containing compounds typically exhibit enhanced metabolic stability compared to other heterocycles, partly due to their resistance to oxidative degradation and balanced lipophilicity profiles [2] [4] [10].
The introduction of a cyano group (-C≡N) at the C4 position of the pyrazole ring creates a powerful electron-withdrawing effect that significantly alters the electronic properties of the heterocyclic system. This substituent acts as a hydrogen-bond acceptor and enhances the π-deficiency of the aromatic system, making the adjacent positions more susceptible to nucleophilic attack. Specifically, the C5 position adjacent to the cyano group becomes electron-deficient, facilitating condensation reactions with electrophiles and enabling participation in cyclocondensation reactions to form fused heterocyclic systems [1] [3] [5].
The imidoformamide moiety (-N=C(NMe₂) attached at N1' position represents a highly functionalized system with distinctive properties:
When combined in N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide (molecular formula: C₁₃H₁₂N₅⁺; molecular weight: 239.28 g/mol), these substituents create a multifunctional hybrid with complementary electronic properties. The phenyl group at N1 provides steric bulk and aromatic character, while the pyrazole core serves as the central structural platform integrating these functional groups [1] [6].
Table 1: Electronic Effects of Key Substituents in Pyrazole Derivatives
Substituent Position | Functional Group | Electronic Effect | Reactivity Consequences |
---|---|---|---|
C4 | Cyano (-CN) | Strong electron-withdrawing | Increases electrophilicity at C5; activates ring for nucleophilic attack |
N1' | Imidoformamide (-N=C(NMe₂)) | Electron-donating (resonance) | Creates push-pull system; stabilizes cationic intermediates |
N1 | Phenyl | Moderate electron-donating | Enhances planarity; facilitates π-π stacking interactions |
C5 | Attachment point | Electrophilic center | Site for functionalization and heterocycle formation |
The development of pyrazole-imidoformamide hybrids represents a convergence of synthetic innovations in heterocyclic chemistry. Early synthetic approaches to 4-cyanopyrazole derivatives involved the Knorr pyrazole synthesis using 1,3-dicarbonyl compounds, but these methods suffered from regioselectivity issues with unsymmetrical substrates. A significant advancement came with the discovery that chemoselective reactions of 3-dimethylamino-2-aroyl-propenenitriles with hydrazines under acidic conditions could directly yield 4-cyanopyrazoles with high regiocontrol [3] [9].
The strategic incorporation of the imidoformamide functionality emerged from medicinal chemistry studies targeting cannabinoid receptors in the early 2000s. Researchers recognized that the planar amidine structure could serve as a bioisostere for the pyrazole-3-carboxamide moiety in rimonabant derivatives while offering improved metabolic stability. This led to systematic exploration of N,N-dimethylimidoformamide-substituted pyrazoles as Cannabinoid CB1 receptor antagonists with potential applications in treating obesity and metabolic disorders [2] [4].
Modern synthetic approaches have focused on one-pot methodologies and transition metal-catalyzed reactions to efficiently assemble these complex hybrids. The Vilsmeier-Haack formylation reaction has proven particularly valuable for introducing the imidoformamide group directly onto aminopyrazole precursors. Contemporary research explores the incorporation of these hybrids into molecular hybrids with other pharmacophores, such as benzimidazole units, creating multitargeting ligands with enhanced biological profiles [4] [8] [10].
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9